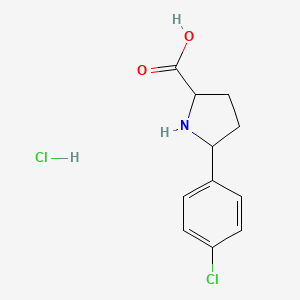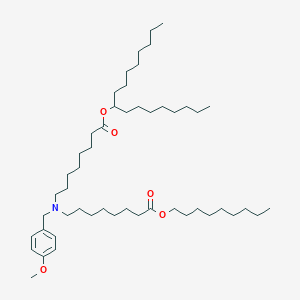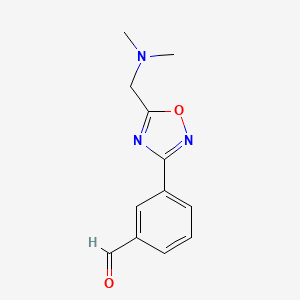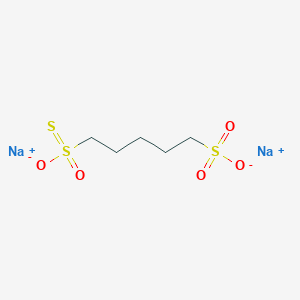![molecular formula C21H16F2N4O2 B13357962 1-[4-(difluoromethoxy)phenyl]-5-methyl-N-(2-naphthyl)-1H-1,2,4-triazole-3-carboxamide](/img/structure/B13357962.png)
1-[4-(difluoromethoxy)phenyl]-5-methyl-N-(2-naphthyl)-1H-1,2,4-triazole-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[4-(difluoromethoxy)phenyl]-5-methyl-N-(2-naphthyl)-1H-1,2,4-triazole-3-carboxamide is a synthetic compound that belongs to the class of triazole derivatives. This compound is known for its unique chemical structure, which includes a difluoromethoxy group, a naphthyl group, and a triazole ring.
Métodos De Preparación
The synthesis of 1-[4-(difluoromethoxy)phenyl]-5-methyl-N-(2-naphthyl)-1H-1,2,4-triazole-3-carboxamide involves several steps. One common synthetic route includes the following steps:
Formation of the triazole ring: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the difluoromethoxy group: This step typically involves the use of difluoromethoxy reagents under controlled conditions.
Attachment of the naphthyl group: This can be done through a coupling reaction using naphthyl derivatives
Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product. Reaction conditions such as temperature, pressure, and choice of solvents play a crucial role in the efficiency of the synthesis .
Análisis De Reacciones Químicas
1-[4-(difluoromethoxy)phenyl]-5-methyl-N-(2-naphthyl)-1H-1,2,4-triazole-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. .
The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
1-[4-(difluoromethoxy)phenyl]-5-methyl-N-(2-naphthyl)-1H-1,2,4-triazole-3-carboxamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes
Mecanismo De Acción
The mechanism of action of 1-[4-(difluoromethoxy)phenyl]-5-methyl-N-(2-naphthyl)-1H-1,2,4-triazole-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved in its mechanism of action are still under investigation, but it is believed to affect cellular processes such as signal transduction and gene expression .
Comparación Con Compuestos Similares
1-[4-(difluoromethoxy)phenyl]-5-methyl-N-(2-naphthyl)-1H-1,2,4-triazole-3-carboxamide can be compared with other triazole derivatives, such as:
- 1-[4-(difluoromethoxy)phenyl]-5-ethyl-N-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide
- 1-[4-(difluoromethoxy)phenyl]-N-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide
These compounds share similar structural features but differ in their specific substituents, which can lead to variations in their chemical and biological properties. The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct advantages in certain applications .
Propiedades
Fórmula molecular |
C21H16F2N4O2 |
|---|---|
Peso molecular |
394.4 g/mol |
Nombre IUPAC |
1-[4-(difluoromethoxy)phenyl]-5-methyl-N-naphthalen-2-yl-1,2,4-triazole-3-carboxamide |
InChI |
InChI=1S/C21H16F2N4O2/c1-13-24-19(26-27(13)17-8-10-18(11-9-17)29-21(22)23)20(28)25-16-7-6-14-4-2-3-5-15(14)12-16/h2-12,21H,1H3,(H,25,28) |
Clave InChI |
DUENMQPBHKCRAK-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC(=NN1C2=CC=C(C=C2)OC(F)F)C(=O)NC3=CC4=CC=CC=C4C=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[(Benzylsulfanyl)methyl]-6-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13357882.png)

![2-Methyl-3-{6-[(4-methylphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}imidazo[1,2-a]pyridine](/img/structure/B13357903.png)
![6-Benzyl-3-[1-(methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13357904.png)




![3-[6-(2,3-Dihydro-1,4-benzodioxin-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]-2-methylimidazo[1,2-a]pyridine](/img/structure/B13357933.png)


![2-{[5-(2-chlorophenyl)-4-cyclopentyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1-cyano-1,2-dimethylpropyl)acetamide](/img/structure/B13357952.png)

![Methyl 2-{[2-(5-methyl-2-furyl)imidazo[1,2-a]pyridin-3-yl]amino}benzoate](/img/structure/B13357968.png)
